

Cross-validating experimental data of Silatrane glycol across scientific databases.

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Compound of Interest

Compound Name: Silatrane glycol

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Cross-Validating Experimental Data of Silatrane Glycol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Silatrane glycol** with conventional trialkoxysilanes, supported by experimental data cross-validated across scientific databases. It is designed to offer an objective overview of **Silatrane glycol**'s performance, particularly in surface modification and biological applications, and to provide detailed experimental protocols for reproducibility.

Executive Summary

Silatrane glycol, a pentacoordinate silicon compound, presents a compelling alternative to traditional trialkoxysilanes for various scientific and industrial applications. Its unique cage-like structure, featuring a transannular dative bond between nitrogen and silicon, imparts exceptional hydrolytic stability and water solubility. These properties translate to more reliable and reproducible surface modifications and offer advantages in biological systems where aqueous environments are prevalent. This guide summarizes the key chemical and physical properties of **Silatrane glycol**, compares its performance with a common trialkoxysilane, 3-aminopropyltriethoxysilane (APTES), and details its biological activities.

Data Presentation

Table 1: Chemical and Physical Properties of Silatrane Glycol

Property	Value	Source
IUPAC Name	2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl oxy)ethanol	PubChem
CAS Number	56929-77-2	PubChem
Molecular Formula	C8H17NO5Si	PubChem
Molecular Weight	235.31 g/mol	PubChem
Appearance	White to off-white powder or crystalline solid	-
Solubility	Soluble in water, ethanol, and other polar solvents	Benchchem[1]

Table 2: Performance Comparison: Silatrane Glycol vs. 3-Aminopropyltriethoxysilane (APTES)

Parameter	Silatrane Glycol Derivative (AP-silatrane)	3-Aminopropyltriethoxysilane (APTES)	Key Advantage of Silatrane Glycol
Hydrolytic Stability	Exceptionally slow hydrolysis, especially at neutral pH.[1]	Rapid and less controlled hydrolysis.[1]	Enhanced stability leads to a longer shelf life and more reproducible results.
Surface Roughness (RMS)	99 pm (39% increase over bare silicon)[2]	226 pm (218% increase over bare silicon)[2]	Forms smoother, more uniform films.
Film Quality	Forms smooth, aggregate-free adhesive layers.[2]	Prone to molecular aggregate formation and polymerization due to water sensitivity.[2]	Superior film quality and reproducibility.
Preparation Procedure	Easier preparation, insensitive to ambient moisture.[2]	Requires stringent anhydrous conditions to prevent premature hydrolysis and polymerization.	Simplified and more robust experimental setup.

Table 3: Biological Activity of Silatranes

Biological Effect	Organism/Cell Line	Effective Concentration	Notable Results
Plant Growth Regulation	Wheat (Triticum aestivum) & Maize (Zea mays)	100-200 $\mu\text{mol L}^{-1}$	Significant promotion of root and shoot elongation.[3]
Antifungal Activity	Fusarium oxysporum, Rhizoctonia solani, etc.	50 mg/L	Inhibition of fungal growth by up to 87%. [4]
Anticancer Activity	HCT-8 (adenocarcinoma) & Bel7402 (hepatocellular carcinoma)	-	Inhibition of cancer cell lines.[5]

Experimental Protocols

Synthesis of Silatrane Glycol (One-Pot Method)

This protocol describes a cost-effective and efficient one-pot synthesis of **Silatrane glycol** directly from silica.[1]

Materials:

- Fumed silica (SiO_2)
- Triethanolamine (TEA)
- Ethylene glycol (EG)
- Nitrogen gas supply
- Heating mantle with a stirrer
- Distillation apparatus
- Vacuum pump

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head, and a nitrogen inlet, combine fumed silica, triethanolamine, and ethylene glycol.
- Heat the mixture to the boiling point of ethylene glycol (approximately 197 °C) under a gentle stream of nitrogen.
- Continuously stir the reaction mixture. The nitrogen flow will help to remove the water produced during the reaction via distillation.
- Continue the reaction until all the solid silica has dissolved, indicating the formation of the soluble **Silatrane glycol**.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethylene glycol under reduced pressure using a vacuum pump to yield the crude **Silatrane glycol**.
- The product can be further purified by recrystallization from a suitable solvent if necessary.

Surface Modification with Aminopropylsilatrane (AP-silatrane)

This protocol outlines the procedure for creating a smooth and stable adhesive layer on a silicon substrate using AP-silatrane.[\[2\]](#)

Materials:

- Silicon wafers
- Aminopropylsilatrane (AP-silatrane)
- Anhydrous toluene
- Plasma cleaner
- Spinner for coating

- Oven

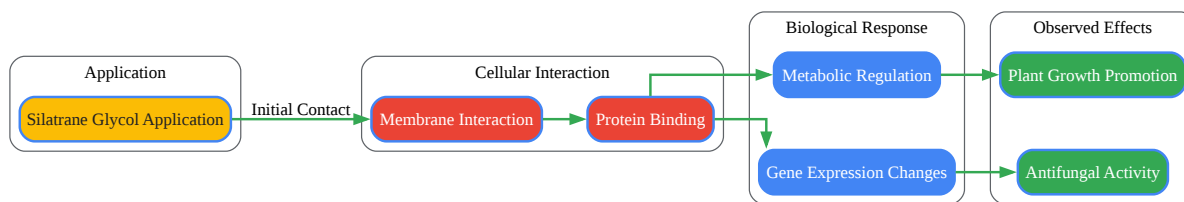
Procedure:

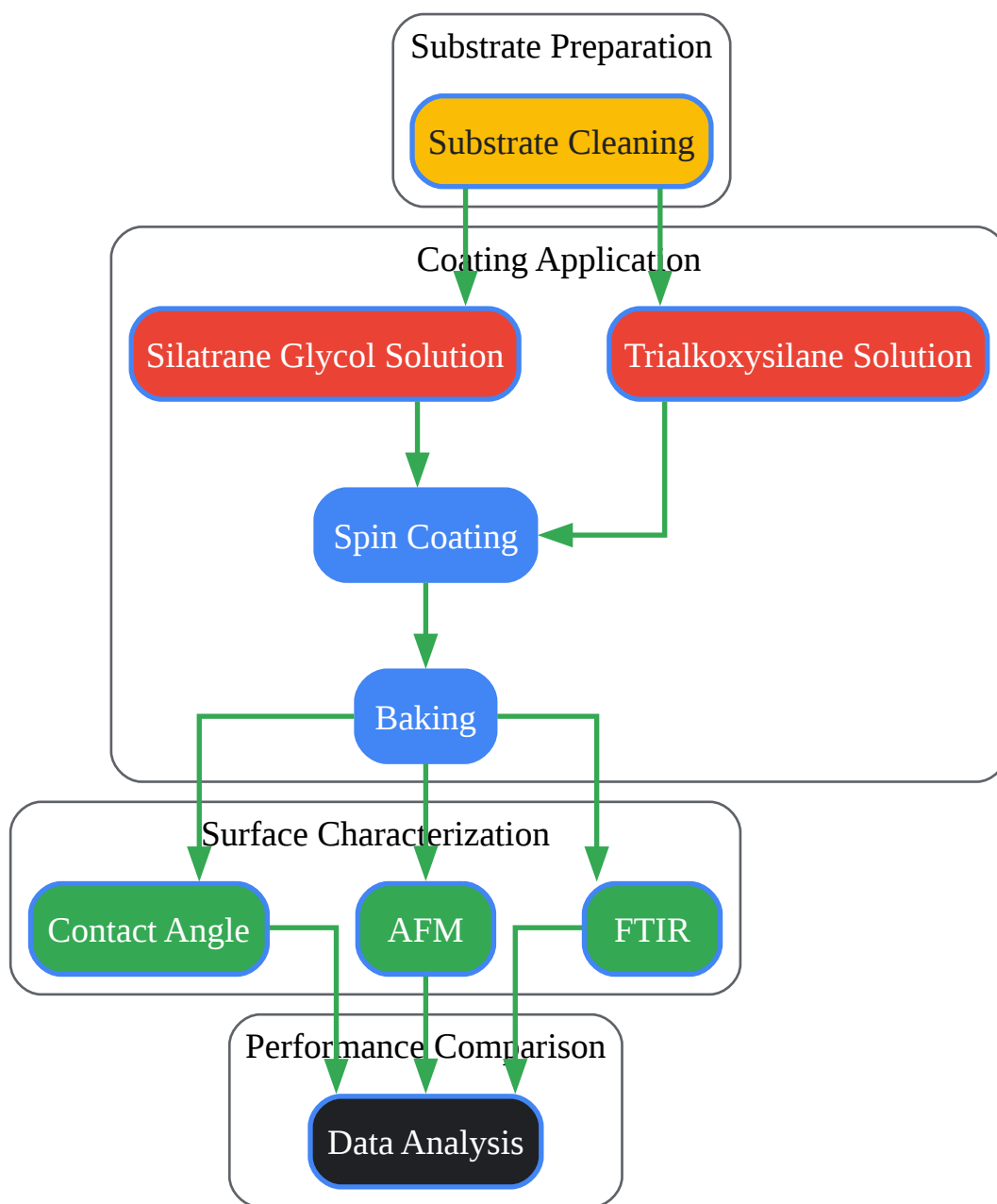
- Clean the silicon wafers thoroughly using a plasma cleaner to create a hydrophilic surface with exposed hydroxyl groups.
- Prepare a solution of AP-silatrane in anhydrous toluene. The concentration can be varied depending on the desired film thickness.
- Apply the AP-silatrane solution to the cleaned silicon wafer using a spinner to ensure a uniform coating.
- After coating, bake the wafer in an oven to promote the covalent bonding of the silatrane to the silicon surface.
- The resulting AP-silatrane film provides a stable and smooth surface for subsequent applications, such as anchoring nanoparticles.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by **Silatrane glycol** are still an active area of research, the broad biological activities of silatranes suggest interactions with fundamental cellular processes. The high dipole moment and the presence of a hypervalent silicon atom in the silatrane cage are thought to facilitate interactions with cell membranes and proteins.^[6]

One proposed general mechanism for the biological activity of silatranes involves their influence on connective tissue metabolism and their role as biostimulants.^{[5][7]} This can be visualized as a logical workflow from application to observed effect.





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